BMS-986122
Overview
Description
BMS-986122 is a positive allosteric modulator of the mu-opioid receptor. It is known for its ability to enhance the effects of orthosteric ligands, making it a valuable compound in the study of G-protein-coupled receptors (GPCRs) and their role in various physiological processes .
Preparation Methods
The synthesis of BMS-986122 involves several steps, including the formation of a thiazolidine ring and the introduction of bromine and methoxy groups. The synthetic route typically starts with the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazolidine ring. The final product is obtained through sulfonylation with 4-chlorobenzenesulfonyl chloride .
Chemical Reactions Analysis
BMS-986122 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thioethers.
Scientific Research Applications
BMS-986122 has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of GPCRs.
Biology: The compound helps in understanding the signaling pathways of mu-opioid receptors.
Medicine: this compound is investigated for its potential therapeutic effects in pain management and addiction treatment.
Industry: It is used in the development of new pharmaceuticals targeting GPCRs
Mechanism of Action
BMS-986122 exerts its effects by binding to a specific site on the mu-opioid receptor, distinct from the orthosteric ligand-binding site. This binding enhances the receptor’s response to its natural ligands, such as endomorphins. The compound stabilizes the receptor in its active conformation, promoting the interaction with G-proteins and subsequent intracellular signaling .
Comparison with Similar Compounds
BMS-986122 is unique among positive allosteric modulators of the mu-opioid receptor due to its high selectivity and potency. Similar compounds include:
BMS-986124: Another positive allosteric modulator with similar properties but different chemical structure.
L-798106: A compound with similar modulatory effects but lower potency.
CK-869: A structurally different compound with comparable biological activity
This compound stands out for its ability to potentiate the effects of orthosteric ligands without exhibiting significant agonist activity on its own, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGJPVDGZNPZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313669-88-4 | |
Record name | 313669-88-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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